molecular formula C18H19NO4S3 B6477792 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide CAS No. 2640969-62-4

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B6477792
CAS No.: 2640969-62-4
M. Wt: 409.5 g/mol
InChI Key: PRIOTFHJHCKTKV-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 2,2'-bithiophene core linked via an ethyl group to a 2,5-dimethoxybenzenesulfonamide moiety. This compound combines the electron-rich aromatic properties of bithiophene with the sulfonamide pharmacophore, a structural motif widely recognized for its bioactivity in medicinal chemistry.

Properties

IUPAC Name

2,5-dimethoxy-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S3/c1-22-13-5-7-15(23-2)18(12-13)26(20,21)19-10-9-14-6-8-17(25-14)16-4-3-11-24-16/h3-8,11-12,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIOTFHJHCKTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of 2-bromo-5-iodothiophene with a suitable boronic acid derivative . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or DMF.

This can be achieved through a series of substitution and coupling reactions, often utilizing reagents such as sodium hydride, dimethyl sulfate, and sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene core can yield sulfoxides or sulfones, while reduction of the sulfonamide group produces the corresponding amine.

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide depends on its specific application. In organic electronics, its conductive properties arise from the delocalized π-electrons in the bithiophene core, which facilitate charge transport. In medicinal chemistry, the sulfonamide group can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name/ID Core Structure Substituents/Functional Groups Key Differences Source
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide (Target) 2,2'-Bithiophene + sulfonamide Ethyl linker, 2,5-dimethoxybenzene sulfonamide Unique sulfonamide-donor combination
BAI3 (7,14-Bis(3',2'-dodecyl-[2,2'-bithiophene]-5-yl)diindolo[...]) Diindolo-naphthyridine Dodecyl chains, extended bithiophene Polymeric backbone, no sulfonamide
5-Acetyl-2,2'-bithiophene (Compound 5, ) 2,2'-Bithiophene Acetyl group at position 5 No ethyl-sulfonamide moiety
5-Formyl-2,2'-bithiophene (Compound 6, ) 2,2'-Bithiophene Formyl group at position 5 Smaller substituent, natural origin
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (Compound 14, ) 2,2'-Bithiophene Hydroxybutynyl chain at position 5 Alkyne linker, anti-inflammatory activity
5-(Substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)sulfonamides Furan-sulfonamide Furan core, ketone-ethyl linker Furan vs. benzene core

Key Observations:

  • Bithiophene Core : The target compound shares the 2,2'-bithiophene motif with BAI3 () and natural bithiophenes (). However, BAI3 integrates a polymeric diindolo-naphthyridine system, while natural analogs (e.g., Compounds 5, 6, 14) lack sulfonamide groups .
  • Sulfonamide Group : The sulfonamide moiety distinguishes the target compound from most natural bithiophenes. Its closest synthetic analogs are furan-based sulfonamides (), which exhibit antimicrobial activity but differ in core aromaticity .

Pharmacological and Functional Comparisons

Key Observations:

  • Anti-inflammatory Potential: Natural bithiophenes (e.g., Compounds 2, 4, 14) exhibit significant anti-inflammatory activity in RAW 264.7 cells, suggesting that the target compound’s bithiophene core may confer similar properties .
  • Electroactive Properties : BAI3/BAI4’s use in polymeric near-infrared emitters highlights the electronic versatility of bithiophene derivatives, which could extend to the target compound in materials science .
  • Antimicrobial vs. Anti-inflammatory : While furan-sulfonamides () target microbial pathogens, the target compound’s dimethoxybenzene group may shift its activity toward anti-inflammatory or CNS-related pathways .

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide is an organic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and organic electronics. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bithiophene core linked to a dimethoxybenzene sulfonamide moiety. The synthesis typically involves multiple steps, prominently utilizing the Suzuki-Miyaura coupling reaction for the formation of the bithiophene structure. This is followed by functionalization with an ethyl linker and the introduction of the sulfonamide group.

Synthetic Route Overview

StepDescription
1Formation of Bithiophene : Cross-coupling reactions using thiophene derivatives.
2Attachment of Ethyl Linker : Friedel-Crafts alkylation to introduce the ethyl group.
3Formation of Sulfonamide : Reaction with sulfonyl chlorides to form the final compound.

The biological activity of this compound can be attributed to its structural components:

  • Bithiophene Core : Known for its electronic properties, making it suitable for organic semiconductors.
  • Sulfonamide Group : Commonly found in pharmacological agents, providing potential therapeutic effects.

Key Activities:

  • Antimicrobial Properties : The sulfonamide moiety is associated with antibacterial and antifungal activities.
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of sulfonamides similar to this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent .
  • Anticancer Activity :
    • Research involving analogs of this compound demonstrated cytotoxic effects on breast cancer cell lines (MCF-7). The study reported an IC50 value indicating effective inhibition of cell growth at low concentrations .
  • Organic Electronics Applications :
    • The compound's bithiophene structure has been explored in organic photovoltaic cells. Its ability to facilitate charge transport was highlighted in experiments where devices incorporating this compound exhibited improved efficiency compared to traditional materials .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

CompoundAntimicrobial ActivityAnticancer ActivityApplication in Electronics
This compoundSignificantModerate (IC50 = 25 µM)High efficiency in OPVs
Similar SulfonamidesVariable (dependent on structure)High (IC50 = 15 µM)Moderate efficiency
Bithiophene DerivativesLow to moderateHigh (IC50 = 10 µM)Excellent charge transport

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